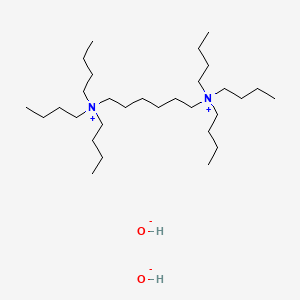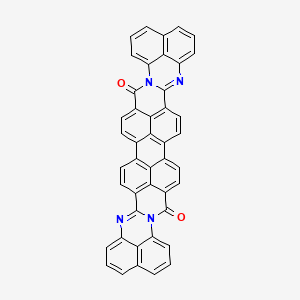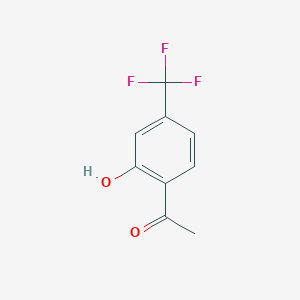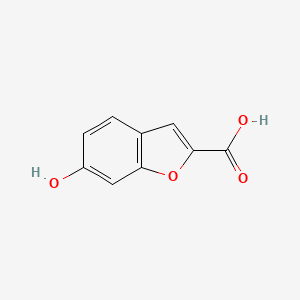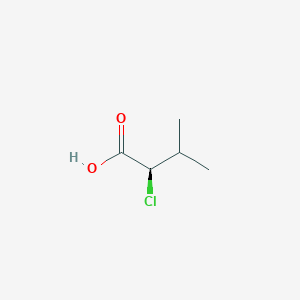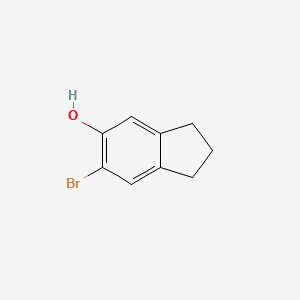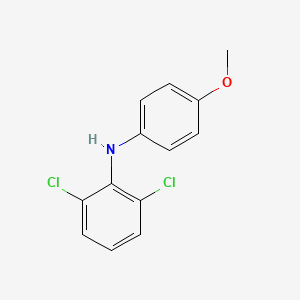
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane is a complex chemical compound that has gained significant attention in scientific research. It is commonly used in organic synthesis and catalysis, and its unique properties have made it a valuable tool for researchers in various fields.
作用機序
The mechanism of action for Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane is complex and varies depending on the reaction being catalyzed. In general, it acts as a source of palladium ions, which can form complexes with various organic molecules. These complexes can then undergo various reactions, resulting in the formation of new organic molecules.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane. However, it is known to be toxic and should be handled with care. It is not recommended for use in drug development due to its toxicity and lack of selectivity.
実験室実験の利点と制限
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane has several advantages for lab experiments. It is a highly efficient catalyst that can be used in small quantities, making it cost-effective. Additionally, it can be easily synthesized and purified, making it readily available for research. However, it is toxic and should be handled with care. Furthermore, it has limited selectivity, which can limit its usefulness in certain reactions.
将来の方向性
There are several future directions for research on Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane. One area of research is the development of more selective catalysts that can be used in a wider range of reactions. Additionally, there is potential for the use of Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane in the development of new materials and pharmaceuticals. Further research is needed to fully understand the mechanism of action and potential applications of this complex chemical compound.
In conclusion, Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane is a complex chemical compound that has gained significant attention in scientific research. It is commonly used in organic synthesis and catalysis, and its unique properties have made it a valuable tool for researchers in various fields. While there is limited research on its biochemical and physiological effects, it is known to be toxic and should be handled with care. Future research is needed to fully understand the potential applications of this complex chemical compound.
合成法
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane is typically synthesized through a reaction between palladium acetate, 2-methanidylphenyl)methanol, triphenylphosphane, and hydrobromic acid. The reaction takes place in a solvent such as methanol or ethanol and is typically heated to promote the reaction. The resulting product is a yellow crystalline solid that can be purified through recrystallization.
科学的研究の応用
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane has been widely used in scientific research due to its unique properties. It is commonly used in organic synthesis as a catalyst for various reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling. Furthermore, it has been used in the synthesis of various natural products, pharmaceuticals, and materials.
特性
CAS番号 |
849417-33-0 |
|---|---|
製品名 |
Bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane |
分子式 |
C26H24BrOPPd |
分子量 |
569.8 g/mol |
IUPAC名 |
bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C8H9O.BrH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-4-2-3-5-8(7)6-9;;/h1-15H;2-5,9H,1,6H2;1H;/q;-1;;+2/p-1 |
InChIキー |
ZKCFXTQIGPWAIH-UHFFFAOYSA-M |
SMILES |
[CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
正規SMILES |
[CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



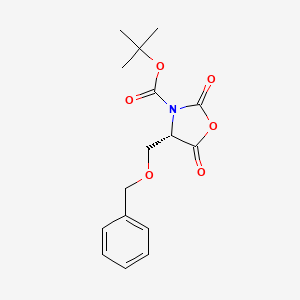
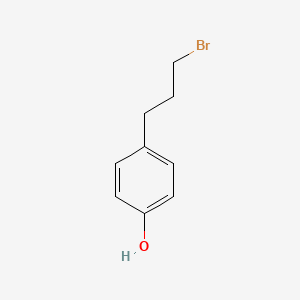
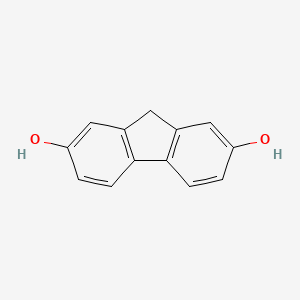
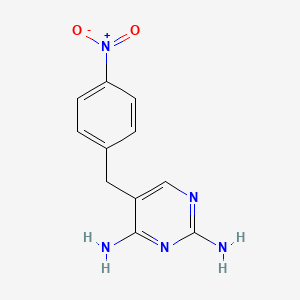
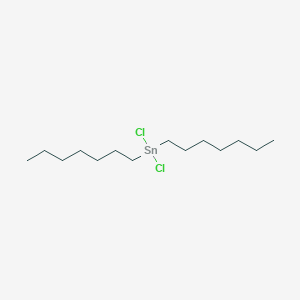
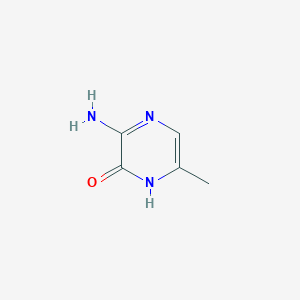
![Disodium;5-[2-(1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonan-5-yloxy)ethoxy]-1,4,6,9-tetraoxa-5-silanuidaspiro[4.4]nonane](/img/structure/B1602079.png)
